![molecular formula C28H51NO4 B11826316 1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione](/img/structure/B11826316.png)
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione is a chemical compound with the molecular formula C28H51NO4. It is known for its role as an intermediate in the synthesis of C24 Ceramide, a lipid molecule involved in various biological processes . This compound is used primarily in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione typically involves the esterification of tetracosanoic acid with 2,5-pyrrolidinedione. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex lipid molecules.
Biology: The compound is studied for its role in lipid metabolism and signaling pathways.
Medicine: Research focuses on its potential therapeutic applications in treating diseases related to lipid metabolism.
Industry: It is used in the production of specialized chemicals and reagents for research purposes
Mechanism of Action
The mechanism of action of 1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione involves its role as a precursor in the synthesis of ceramides. Ceramides are essential components of cell membranes and play a crucial role in cell signaling and apoptosis. The compound is hydrolyzed by specific enzymes, such as sphingomyelinase, to produce ceramides, which then participate in various cellular processes .
Comparison with Similar Compounds
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione can be compared with other similar compounds, such as:
1-[(1-Oxooctadecyl)oxy]-2,5-pyrrolidinedione: This compound has a shorter alkyl chain and different physical properties.
1-[(1-Oxodocosyl)oxy]-2,5-pyrrolidinedione: Similar in structure but with a different chain length, affecting its biological activity.
The uniqueness of this compound lies in its specific chain length, which influences its role in lipid metabolism and its applications in research .
Properties
Molecular Formula |
C28H51NO4 |
|---|---|
Molecular Weight |
465.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) tetracosanoate |
InChI |
InChI=1S/C28H51NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(32)33-29-26(30)24-25-27(29)31/h2-25H2,1H3 |
InChI Key |
HULJPRCZMAVAFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


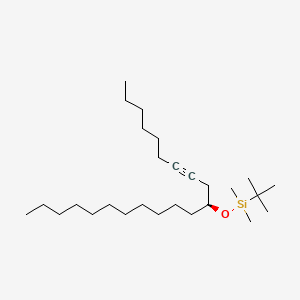
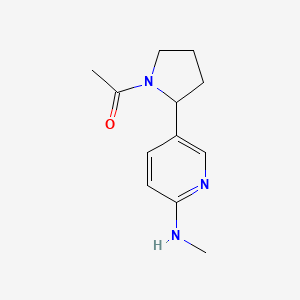
![Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11826253.png)


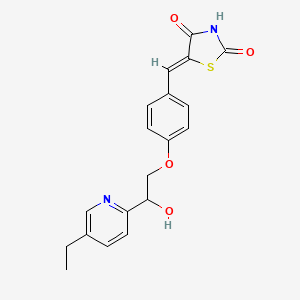
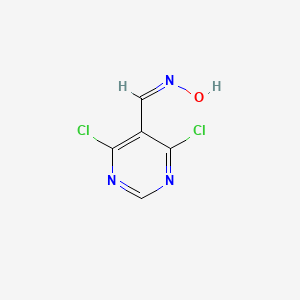
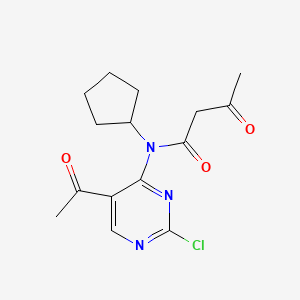
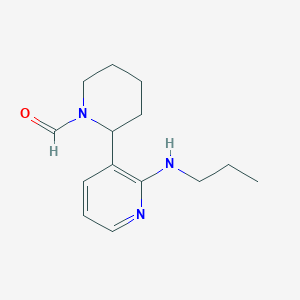
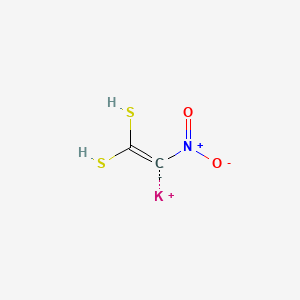
![1-[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11826285.png)
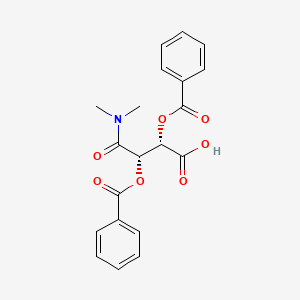
![((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid](/img/structure/B11826297.png)
![1-{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826312.png)
